molecular formula C12H17N3O3 B8676168 TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE

TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE

Cat. No.: B8676168
M. Wt: 251.28 g/mol
InChI Key: JNQPZLNSWMBXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE: is a chemical compound with the molecular formula C12H17N3O3 and a molecular weight of 251.29 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE typically involves the reaction of tert-butyl carbamate with 3-(N-hydroxycarbamimidoyl)phenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using column chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals .

Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. It is also employed in the development of enzyme inhibitors and probes for biochemical assays .

Medicine: It is investigated for its therapeutic properties, including its ability to inhibit specific enzymes and modulate biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. This interaction can lead to the inhibition of enzyme-catalyzed reactions and the regulation of cellular processes .

Comparison with Similar Compounds

Uniqueness: TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the N-hydroxycarbamimidoyl group allows for unique interactions with enzymes and receptors, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)14-9-6-4-5-8(7-9)10(13)15-17/h4-7,17H,1-3H3,(H2,13,15)(H,14,16)

InChI Key

JNQPZLNSWMBXIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=NO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydroxylamine hydrochloride (3.16 g, 0.045 mol) was added to a stirred solution of sodium ethoxide in ethanol [prepared by dissolving 1.17 g of sodium in 70 ml of ethanol]. The mixture was stirred at room temperature for 15 min then 1-cyano-3-tert-butyloxycarbonylaminobenzene (3.00 g, 0.014 mol) was added. The mixture was heated at 50° C. overnight then cooled to ambient temperature. The mixture was then filtered and the filtrate evaporated in vacuo. The residue was partitioned between ethyl acetate (50 ml) and water (50 ml). The organic phase was separated and the aqueous phase extracted with ethyl acetate (3×20 ml). The organic layers were combined, washed with brine (50 ml) then dried (Na2SO4). The solvent was evaporated to leave a pink fo.m. The foam was left at 0° C. overnight, then triturated with 1:1 petrol:ethyl acetate. The title compound was collected as a white solid (2.52 g, 73%). 1H NMR (360 MHz, D6 -DMSO)δ1.47 (9H, s), 5.69 (2H, brs), 7.24 (2H, m), 7.41 (1H, brd, J=6.5 Hz), 7.82 (1H, s), 9.35 (1H, s), 9.58 (1H, s). MS (CI, NH3) 252 (M+1).
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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